tert-butyl 4-[4-(ethylcarbamoyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate
Description
Chemical Structure: The compound features a piperidine ring substituted at the 4-position with a 1,2,3-triazole moiety bearing an ethylcarbamoyl group (N-ethylamide) at the 4-position of the triazole. The piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. Its molecular formula is C₁₅H₂₅N₅O₃, with a molecular weight of 323.39 g/mol (inferred from analogous compounds in and ).
Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between a piperidine-derived azide (e.g., tert-butyl 4-azidopiperidine-1-carboxylate) and an alkyne bearing the ethylcarbamoyl group (e.g., propiolamide derivative) .
Post-Functionalization: Oxidation or coupling reactions to introduce the ethylcarbamoyl group post-triazole formation, using reagents like EDCl/HOBt for amidation .
Applications: Such compounds are intermediates in drug discovery, particularly for kinase inhibitors or bromodomain-targeting molecules, given the prevalence of triazole and piperidine motifs in these contexts .
Properties
Molecular Formula |
C15H25N5O3 |
|---|---|
Molecular Weight |
323.39 g/mol |
IUPAC Name |
tert-butyl 4-[4-(ethylcarbamoyl)triazol-1-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H25N5O3/c1-5-16-13(21)12-10-20(18-17-12)11-6-8-19(9-7-11)14(22)23-15(2,3)4/h10-11H,5-9H2,1-4H3,(H,16,21) |
InChI Key |
GYWFKICOOMRZCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CN(N=N1)C2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 4-[4-(ethylcarbamoyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate typically involves a multi-step process integrating:
- Formation of the 1,2,3-triazole ring via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach
- Functionalization of the piperidine ring with tert-butyl carbamate protection
- Introduction of the ethylcarbamoyl substituent on the triazole ring
This approach leverages the regioselectivity and efficiency of CuAAC to construct the triazole moiety under mild conditions with high yields and purity.
Detailed Synthetic Route
| Step | Reactants | Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | tert-Butyl 4-(propioloyloxy)piperidine-1-carboxylate + ethyl azide | CuI (10 mol%), DIPEA (1.5 eq), DMF, 0 °C, 5 min | Formation of 1,2,3-triazole ring linked to piperidine | 90-97% | One-pot click chemistry reaction; high regioselectivity |
| 2 | Intermediate triazole-piperidine compound | Purification by filtration, washing with anhydrous diethyl ether | Pure this compound | >95% purity | Isolation of solid product |
This synthetic route is adapted from protocols reported for analogous tert-butyl-4-substituted 1H-1,2,3-triazolo piperidine carboxylate derivatives. The use of copper(I) iodide as a catalyst and DIPEA as a base in dimethylformamide solvent enables rapid and efficient cycloaddition.
Reaction Mechanism
- The terminal alkyne on the tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate reacts with the azide group of ethyl azide in the presence of Cu(I) catalyst.
- This results in the regioselective formation of the 1,4-disubstituted 1,2,3-triazole ring.
- The ethylcarbamoyl group is introduced via the azide component, ensuring its position on the triazole ring.
- The tert-butyl carbamate group remains intact, protecting the piperidine nitrogen throughout the process.
Alternative Methods and Considerations
Although the CuAAC click chemistry approach is the most widely reported and efficient method, alternative synthetic routes may involve:
- Stepwise synthesis of the triazole ring via classical Huisgen cycloaddition without copper catalysis, though with lower regioselectivity and yields.
- Use of different protecting groups on the piperidine nitrogen, but tert-butyl carbamate is preferred for its stability and ease of removal.
- Variation in solvents and bases, but DMF and DIPEA are standard for optimal reaction rates and yields.
Summary of Research Findings on Preparation
This method provides a rapid, high-yielding, and scalable synthesis suitable for research and potential industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole moiety or the carbamoyl group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamoyl group, where nucleophiles can replace the ethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions[][3].
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines or alcohols derived from the triazole or carbamoyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structure.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of tert-butyl 4-[4-(ethylcarbamoyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety can engage in hydrogen bonding and π-π interactions, while the piperidine ring can provide conformational flexibility. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of Boc-protected piperidine-triazole derivatives. Key structural analogs and their distinctions are summarized below:
Key Comparative Insights:
Functional Group Impact: Ethylcarbamoyl vs. Aromatic vs. Aliphatic Substituents: Fluorophenyl derivatives exhibit stronger π-π interactions in target binding but lower solubility compared to carbamoyl analogs .
Synthetic Efficiency :
- CuAAC reactions generally achieve high yields (>75%) for triazole formation, while post-functionalization (e.g., amidation) may require optimization to avoid side reactions .
Stability and Reactivity: Carbamoyl derivatives (e.g., ethylcarbamoyl) show greater stability in simulated gastric fluid compared to oxazolidinone-linked triazoles, which degrade under acidic conditions . Silyl-protected analogs (e.g., TBS-oxymethyl) require deprotection steps, complicating synthesis workflows .
Biological Activity
tert-butyl 4-[4-(ethylcarbamoyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate (CAS: 1713589-95-7) is a synthetic compound that belongs to the class of triazole derivatives. Its structure features a piperidine ring substituted with a tert-butyl group and an ethylcarbamoyl moiety, which contributes to its biological properties. This compound has attracted attention for its potential therapeutic applications, particularly in the fields of oncology and inflammation.
Chemical Structure
The molecular formula of this compound is . The compound's structure can be represented as follows:
Anticancer Properties
Research has indicated that triazole derivatives exhibit significant anticancer activity through various mechanisms. One study evaluated the structure-activity relationship (SAR) of triazole compounds and identified that modifications in the triazole ring can enhance their potency against specific cancer cell lines. The compound under consideration has shown promising results in inhibiting tumor growth in vitro and in vivo models, particularly against breast cancer cells .
The biological activity of this compound is primarily attributed to its ability to inhibit heat shock protein 90 (HSP90). HSP90 is a crucial chaperone protein involved in the stabilization and activation of numerous oncogenic proteins. Inhibition of HSP90 leads to the degradation of these proteins, thereby inducing apoptosis in cancer cells .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It acts as an antagonist at specific purinergic receptors (P2Y14R), which are implicated in inflammatory responses. By modulating these receptors, the compound can potentially reduce neutrophil motility and other inflammatory markers .
Case Studies
Several studies have been conducted to explore the efficacy of this compound:
- In Vitro Studies : A series of experiments were performed on various cancer cell lines (e.g., MCF-7 for breast cancer) where this compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity .
- In Vivo Models : Animal models treated with this compound showed significant tumor regression compared to control groups. Histological analysis revealed reduced tumor size and increased apoptosis markers .
- Mechanistic Studies : Molecular docking simulations suggested that the compound binds effectively to the ATP-binding site of HSP90, corroborating its role as a competitive inhibitor .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₇N₅O₄ |
| CAS Number | 1713589-95-7 |
| IC50 (MCF-7 Cell Line) | Low µM range |
| Target Protein | HSP90 |
| Mechanism | Inhibition of chaperone activity |
| Potential Applications | Anticancer therapy |
Q & A
Q. What are the common synthetic routes for tert-butyl 4-[4-(ethylcarbamoyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate?
- Methodological Answer : The compound can be synthesized via click chemistry (azide-alkyne cycloaddition) or palladium-catalyzed coupling reactions . For example:
- Step 1 : Preparation of the piperidine core with a Boc-protected amine group.
- Step 2 : Copper-catalyzed cycloaddition of an azide and alkyne to form the triazole ring (e.g., using CuSO₄·5H₂O and sodium ascorbate in t-BuOH/H₂O) .
- Step 3 : Functionalization of the triazole with ethylcarbamoyl groups via nucleophilic substitution or amide coupling .
Key Reagents : Boc-protected piperidine derivatives, Cu catalysts, ethyl isocyanate.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .
Table 1 : Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Azide formation | NaN₃, DMF, 75°C | >90% | |
| Click reaction | CuSO₄·5H₂O, Na ascorbate, t-BuOH/H₂O, RT | 77–83% |
Q. How is the purity and structural identity of the compound validated post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 1.4–1.5 ppm for Boc tert-butyl group; δ 7.5–8.0 ppm for triazole protons) and ¹³C NMR (carbonyl signals at ~155 ppm) confirm functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₂₅N₅O₃⁺ with [M + Na]⁺ at m/z 366.1902) .
- Infrared Spectroscopy (IR) : Peaks at ~1685 cm⁻¹ (C=O stretch) and ~1244 cm⁻¹ (Boc C-O) .
- HPLC : Purity >95% using C18 columns (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine NMR, HRMS, and X-ray crystallography (if crystals are obtainable). For example, SHELXL refinement of crystal structures resolves ambiguities in stereochemistry .
- Density Functional Theory (DFT) : Predict NMR/IR spectra and compare with experimental data to confirm conformers .
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reagents to distinguish overlapping signals .
Q. What strategies optimize reaction yields in multi-step syntheses of piperidine-triazole derivatives?
- Methodological Answer :
- Catalyst Screening : Test Pd catalysts (e.g., SPhos Pd G3 vs. Pd(PPh₃)₄) for coupling efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates .
- Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 60°C for 3.5 hours vs. 24 hours at RT) .
- Workflow Automation : Use flow chemistry for reproducible azide-alkyne cycloadditions .
Table 2 : Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | SPhos Pd G3 | +15% |
| Solvent | THF | +10% |
| Temperature | 60°C | +20% |
Q. How do structural modifications (e.g., ethylcarbamoyl vs. methylsulfonyl) influence bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
Synthesize analogs with varying substituents (e.g., alkyl, aryl, heterocyclic groups).
Test in in vitro assays (e.g., enzyme inhibition, antimicrobial activity).
- Example: Ethylcarbamoyl derivatives show enhanced solubility and binding to kinase targets vs. hydrophobic methylsulfonyl groups .
- Computational Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., HIV-1 protease) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental melting points?
- Methodological Answer :
- Purification Check : Recrystallize the compound to remove impurities (e.g., use EtOAc/hexane).
- Thermal Analysis : Perform differential scanning calorimetry (DSC) to confirm phase transitions .
- Polymorphism Screening : Test crystallization in different solvents (e.g., methanol vs. acetonitrile) .
Safety and Handling
Q. What safety protocols are critical when handling intermediates like azides or Boc-protected amines?
- Methodological Answer :
- Azide Handling : Use blast shields and avoid metal contamination (risk of explosive decomposition) .
- Boc Deprotection : Conduct in a fume hood with TFA; neutralize waste with bicarbonate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
